molecular formula C15H24N4O3S B2818389 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 2034308-37-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2818389
CAS No.: 2034308-37-5
M. Wt: 340.44
InChI Key: QOGMIJZIGHRILM-UHFFFAOYSA-N
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Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small-molecule compound characterized by a piperidine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 1-ethylpyrazole-3-carboxamide moiety. The 1,1-dioxidotetrahydrothiophene (sulfone) group may enhance metabolic stability or influence receptor binding compared to non-sulfonated analogs .

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-2-19-9-5-14(17-19)15(20)16-12-3-7-18(8-4-12)13-6-10-23(21,22)11-13/h5,9,12-13H,2-4,6-8,10-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGMIJZIGHRILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables relevant to its pharmacological profile.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydrothiophene moiety
  • Piperidine ring
  • Pyrazole carboxamide framework

This unique combination suggests potential interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Neurological Disorders

Initial studies suggest that this compound could be effective in treating migraines and other neurological disorders. Its mechanism appears to involve modulation of neurotransmitter pathways, although specific targets remain to be fully elucidated.

2. Antiparasitic Activity

The compound has shown promising antiparasitic effects against protozoa such as Trypanosoma cruzi and Leishmania infantum. In vitro assays demonstrated low micromolar potency against these pathogens, indicating its potential as a therapeutic agent for parasitic diseases .

3. Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary data indicate that while some derivatives of the pyrazole framework exhibit cytotoxic properties, this compound may possess a favorable safety margin in human cell lines .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs. Key findings include:

StudyFindings
High-throughput screening Identified as a hit for autophagy induction; warrants further investigation into cytotoxicity risks .
Antiparasitic assays Displayed significant activity against T. cruzi and L. infantum with low toxicity to human cells .
Binding studies Docking simulations suggest strong interactions with enzyme active sites, enhancing pharmacological efficacy.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. Understanding the SAR is crucial for optimizing therapeutic effects while minimizing side effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Pharmacological Properties Reference
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide (Target) Piperidine-Pyrazole 1,1-Dioxidotetrahydrothiophen-3-yl, Ethylpyrazole carboxamide Not provided Hypothesized GPCR modulation (inferred)
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Imidazole-Pyrrole Trifluoromethylpyridinyl, Methylimidazole 392.2 (ESIMS) Unspecified receptor binding; high HPLC purity
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (2) Piperidine-Indole Methoxymethylpyridinone, Piperidin-4-yl 301 (LC-MS [M+H]+) Potential CNS-targeted activity
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide Bis-pyrazole-Piperidine Dual ethyl/methylpyrazole, Sulfonyl linkage Not provided Enhanced metabolic stability via sulfone group
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-Chlorophenyl Polychlorinated phenyl, Pyridylmethyl 374.4 (C21H22N6O) Likely kinase or cannabinoid receptor interaction

Key Observations :

  • Target vs. Compound 41 (): The target lacks the trifluoromethylpyridinyl group present in Compound 41, which is known to enhance lipophilicity and membrane permeability. However, the sulfone group in the target may compensate by improving aqueous solubility .
  • Target vs.
  • Target vs. N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-... () : Both compounds utilize pyrazole-piperidine scaffolds, but the dual pyrazole-sulfone substitution in ’s compound may confer dual-target activity (e.g., simultaneous enzyme/receptor inhibition) compared to the target’s single pyrazole-carboxamide .
Receptor Binding and Selectivity

For example:

  • WIN 55212-2: A pyrazole-derived CB1/CB2 agonist with higher CB2 affinity (Ki = 1.9 nM) than CB1 (Ki = 62.3 nM) . The target’s piperidine-sulfone group may reduce CB1 affinity compared to WIN 55212-2’s aminoalkylindole core.
  • CP 55,940: A high-affinity CB1/CB2 agonist (Ki = 0.6–3.7 nM) . The target’s ethylpyrazole group could mimic CP 55,940’s alkyl chain, but the absence of a cyclohexylphenol moiety may limit CB1/CB2 cross-reactivity.

Q & A

Q. Characterization :

  • Intermediates : Monitored via TLC (silica gel, UV visualization) and purified via column chromatography .
  • Final Compound : Confirmed by 1H^1 \text{H}/13C^{13} \text{C} NMR (peaks for pyrazole C=O at ~160-170 ppm, sulfone groups at ~100-110 ppm) and HRMS (exact mass matching calculated [M+H]+^+) .

Advanced: How can reaction yields be optimized for the piperidine-tetrahydrothiophene dioxide coupling step?

  • Catalyst Screening : Use Pd(OAc)2_2/XPhos for Buchwald-Hartwig amination to enhance regioselectivity ( reports >85% yield with similar substrates) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sulfone intermediates .
  • Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from 24h to 2h while maintaining >90% purity .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of the tetrahydrothiophene dioxide moiety?

  • NMR : 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY to confirm spatial proximity of protons on the tetrahydrothiophene ring .
  • X-ray Crystallography : Resolves absolute configuration (if crystals are obtainable); similar compounds show bond angles of 109.5° for sulfone groups .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50​ values for kinase inhibition assays?

  • Assay Standardization : Use ATP concentration fixed at 1 mM and pre-incubate enzymes with inhibitors for 30 min to ensure equilibrium .
  • Purity Validation : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to exclude degradation products .
  • Control Compounds : Include staurosporine as a positive control to validate assay conditions .

Basic: What functional groups in this compound are prone to metabolic instability, and how can this be addressed?

  • Vulnerable Groups :
    • Piperidine ring (CYP450 oxidation): Introduce electron-withdrawing substituents (e.g., -CF3_3) to reduce metabolism .
    • Sulfone moiety (hydrolytic cleavage): Use prodrug strategies (e.g., esterification) to enhance stability .
  • In Vitro Testing : Liver microsome assays (human/rat) quantify metabolic half-life .

Advanced: What computational methods are suitable for predicting target engagement of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å indicates stable complexes) .

Basic: How can solubility challenges in biological assays be mitigated?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .

Advanced: What strategies validate the compound’s selectivity across kinase panels?

  • KinomeScan Profiling : Test against 468 kinases at 1 µM; selectivity score (S(35)) <0.01 indicates high specificity .
  • Cellular Target Engagement : NanoBRET assays with HEK293T cells expressing NanoLuc-fused kinases .

Basic: How is the compound’s stability under varying pH conditions assessed?

  • Forced Degradation Studies :

    Condition Time Degradation Products
    pH 1.0 (HCl)24hHydrolyzed amide (LC-MS)
    pH 10.0 (NaOH)24hSulfone cleavage (TLC)

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics?

  • Rodent Studies :
    • Dose : 10 mg/kg IV/PO (plasma collected at 0.5, 1, 4, 8, 24h).
    • Key Parameters : t1/2t_{1/2}, CmaxC_{\text{max}}, AUC (LC-MS/MS quantification) .
  • Tissue Distribution : Radiolabeled compound (e.g., 14C^{14} \text{C}) to track accumulation in target organs .

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